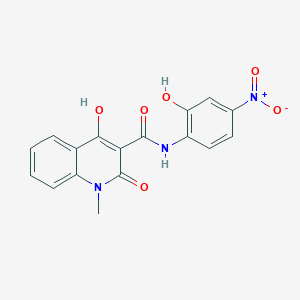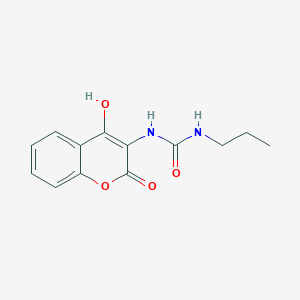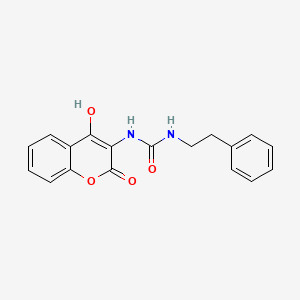
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(2-phenylethyl)urea, commonly known as HPC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. HPC is a synthetic compound that is derived from coumarin, a natural product found in many plants. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.
Wirkmechanismus
The mechanism of action of HPC is not fully understood, but it is believed to involve multiple pathways. In cancer cells, HPC induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. It also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. In viral infections, HPC inhibits viral replication by blocking viral entry, fusion, and assembly. It also enhances the host immune response by stimulating the production of cytokines and chemokines.
Biochemical and physiological effects:
HPC has been shown to exhibit various biochemical and physiological effects. In cancer cells, HPC induces DNA damage, inhibits angiogenesis, and modulates the expression of various genes involved in cell survival and apoptosis. In viral infections, HPC inhibits viral replication by interacting with viral proteins and disrupting their functions. In addition, HPC has been found to exhibit anti-inflammatory and antioxidant properties by reducing the production of reactive oxygen species and pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HPC in lab experiments include its high potency, selectivity, and low toxicity. HPC has been shown to exhibit activity at low concentrations, making it a cost-effective option for lab experiments. However, the limitations of using HPC include its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on HPC. One potential direction is to explore the use of HPC as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to investigate the mechanism of action of HPC in more detail, particularly its interactions with cellular and viral proteins. Furthermore, the development of novel synthetic methods for HPC and its derivatives may lead to the discovery of new compounds with enhanced activity and selectivity.
Synthesemethoden
The synthesis of HPC involves the reaction between 4-hydroxycoumarin and N-(2-phenylethyl)isocyanate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into HPC by the addition of an acid catalyst. The yield of HPC can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
HPC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HPC has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to possess antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, HPC has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Eigenschaften
IUPAC Name |
1-(4-hydroxy-2-oxochromen-3-yl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-13-8-4-5-9-14(13)24-17(22)15(16)20-18(23)19-11-10-12-6-2-1-3-7-12/h1-9,21H,10-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZWESRMBQARHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)

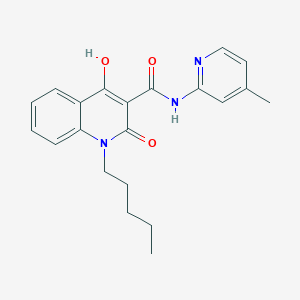

![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)
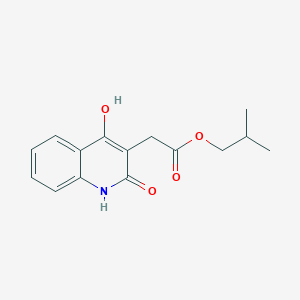


![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)

